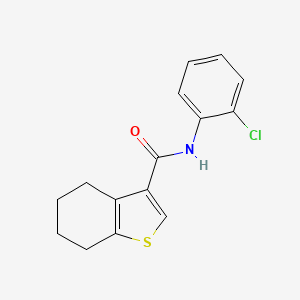

N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene carboxamide derivative featuring a 2-chlorophenyl substituent on the carboxamide group. Benzothiophene derivatives are renowned for their diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound’s core structure—a tetrahydrobenzothiophene ring fused with a carboxamide group—provides a versatile scaffold for molecular modifications that influence solubility, receptor binding, and bioactivity.

Properties

IUPAC Name |

N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS/c16-12-6-2-3-7-13(12)17-15(18)11-9-19-14-8-4-1-5-10(11)14/h2-3,6-7,9H,1,4-5,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUOSBYARYTYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and thiourea. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzothiophene intermediate with an appropriate amine, such as 2-chloroaniline, under basic conditions. Commonly used bases include sodium hydroxide or potassium carbonate.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Key steps include:

Optimization of Reaction Conditions: Industrial processes often involve optimization of reaction conditions to maximize yield and minimize by-products.

Use of Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.

Automation and Process Control: Advanced automation and process control systems are employed to ensure consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Reduced Derivatives: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits promising antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 12 μg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells in vitro. For instance, derivatives structurally similar to this compound have shown significant cytotoxic effects against leukemia cell lines:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 1f | K562 (Leukemia) | 5.0 |

| 3a | HL60 (Leukemia) | 7.2 |

This suggests that this compound could be further explored for its potential as an anticancer agent.

Study on Antitumor Activity

A specific study evaluated the antitumor activity of benzothiophene derivatives in vitro against various cancer cell lines. The results indicated significant inhibition of cell proliferation in lung cancer cell lines (A549 and HCC827), with IC50 values ranging from 6 to 20 μM depending on the conditions used.

Pharmacological Evaluation

In vivo studies using xenograft models have shown that certain derivatives of this compound significantly inhibit tumor growth. These findings underscore the compound's potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic processes and cellular functions.

Gene Expression Modulation: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and synthetic

Key Observations

Substituent Effects on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups :

- Compounds with electron-donating groups (e.g., 4-methoxy in Compound I) exhibit enhanced antifungal activity compared to methyl-substituted analogs (Compound II) .

- The 2-chlorophenyl group in the target compound likely introduces steric hindrance and electronic effects that may influence binding to biological targets, though specific data are lacking.

Positional Isomerism

- The 2-chlorophenyl (target compound) vs. 4-chlorophenyl (CAS 69438-16-0) substitution illustrates the impact of halogen positioning. Para-substituted analogs may exhibit improved metabolic stability compared to ortho-substituted derivatives due to reduced steric interactions .

Biological Activity

N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its antibacterial, antifungal, and antioxidant properties based on recent studies and findings.

Chemical Structure

The molecular formula of the compound is . The structure features a benzothiophene core with a 2-chlorophenyl group and a carboxamide functional group.

Antibacterial and Antifungal Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. The compound's effectiveness was assessed through various assays that measured its inhibition against standard bacterial and fungal strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for various strains were determined, showing that the compound effectively inhibits growth at low concentrations. For example:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Candida albicans : MIC = 16 µg/mL

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has been evaluated for its antioxidant activity. The total antioxidant capacity (TAC) was measured using the phosphomolybdenum method, comparing it to ascorbic acid as a standard.

| Compound | TAC (µmol ascorbic acid equivalents/g) |

|---|---|

| This compound | 150.5 ± 5.2 |

| Ascorbic Acid | 160.0 ± 3.8 |

The results suggest that the compound possesses significant antioxidant properties comparable to those of ascorbic acid, indicating its potential use in treating oxidative stress-related diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties suggest it can neutralize ROS, thereby protecting cells from oxidative damage.

- Intermolecular Interactions : Studies indicate that hydrogen bonding and molecular interactions play a role in stabilizing the compound's active conformation .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced infection rates from bacterial pathogens.

- Cell Culture Experiments : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines while sparing normal cells, suggesting selective cytotoxicity .

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The compound is synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO . For derivatives, acylation reactions with acid anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ are employed, followed by purification via reverse-phase HPLC or recrystallization . Characterization typically involves NMR (¹H/¹³C), IR spectroscopy, and HRMS to confirm structure and purity .

Q. How is the compound characterized to confirm its structural identity?

Standard methods include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing aromatic vs. aliphatic protons and verifying substituent positions .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using programs like SHELXL .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Solvents : Ethanol for cyclocondensation , dry CH₂Cl₂ for acylation reactions .

- Catalysts : Glacial acetic acid promotes heterocyclization .

- Temperature : Reflux conditions (~78°C for ethanol) ensure efficient condensation .

- Purification : Reverse-phase HPLC or methanol recrystallization improves purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Crystal structures refined via SHELXL provide bond lengths, angles, and torsion angles critical for confirming geometry. For example, intramolecular N–H⋯N hydrogen bonds in analogs lock molecular conformations, as observed in related benzothiophene carboxamides . Visualization tools like ORTEP-3 or WinGX aid in analyzing packing interactions (e.g., C–H⋯O bonds) and assessing crystallographic symmetry.

Q. How do substituents on the benzothiophene core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl on phenyl rings) enhance antibacterial activity by increasing lipophilicity and membrane penetration .

- Methoxy or methyl groups on the aromatic ring modulate antifungal activity by altering hydrogen-bonding networks .

- Side-chain acylation (e.g., with succinic anhydride) can improve solubility without compromising activity .

Methodologically, SAR is validated by synthesizing analogs, testing bioactivity (MIC assays), and correlating results with computational docking studies.

Q. How should researchers address contradictions in spectral or crystallographic data?

- Cross-validation : Combine NMR, IR, and HRMS to resolve discrepancies in functional group assignments .

- Twinned crystals : Use SHELXL’s twin refinement tools to model overlapping diffraction patterns in challenging crystallographic datasets .

- Hydrogen-bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to distinguish genuine interactions from artifacts in crystallographic data .

Q. What experimental strategies optimize the compound’s stability during storage?

- Crystallization conditions : Slow evaporation from DMF/ethanol mixtures yields stable polymorphs with tight packing, reducing hygroscopicity .

- Thermal analysis : DSC/TGA identifies decomposition temperatures, guiding storage at <0°C under inert atmospheres .

- Light sensitivity : Store in amber vials to prevent photodegradation of the chlorophenyl moiety .

Q. How can hydrogen-bonding patterns predict supramolecular assembly?

In related compounds, intermolecular C–H⋯O and N–H⋯N bonds form 1D chains or 2D sheets, which are mapped using SHELXPRO and analyzed via graph-set notation (e.g., R₂²(8) motifs) . These patterns influence solubility, melting points, and co-crystal formation, critical for formulation studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.